molecular formula C40H67N5O8 B12388611 Auristatin F-d8

Auristatin F-d8

Cat. No.: B12388611
M. Wt: 754.0 g/mol
InChI Key: LGNCNVVZCUVPOT-RFJYZHMJSA-N
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Description

Auristatin F-d8 is a deuterium-labeled derivative of Auristatin F, a potent cytotoxic agent used in antibody-drug conjugates (ADCs). Auristatin F is known for its ability to inhibit microtubule formation, thereby preventing cell division and inducing cell death. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Auristatin F-d8 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Auristatin F molecule. The synthesis typically starts with the preparation of deuterated building blocks, which are then assembled into the final compound through peptide coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Auristatin F-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Auristatin F-d8 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include the microtubule-associated proteins and the pathways involved in cell division .

Comparison with Similar Compounds

Auristatin F-d8 is similar to other auristatin derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . Other similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C40H67N5O8

Molecular Weight

754.0 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D

InChI Key

LGNCNVVZCUVPOT-RFJYZHMJSA-N

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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